5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide
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Overview
Description
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Sulfonamides are a group of compounds known for their antibacterial properties .
Synthesis Analysis
Pyrazolines or their analogs can be prepared by several synthesis strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .Molecular Structure Analysis
Pyrazolines consist of a five-member ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .Scientific Research Applications
Synthesis and Antibacterial Evaluation
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored for their potential as antibacterial agents. Through various chemical reactions, a range of derivatives was produced, showing significant antibacterial activities against different bacterial strains. This highlights the versatility of sulfonamide compounds in the development of new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, which play crucial roles in physiological processes such as respiration and acid-base balance. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of edema by modulating the activity of carbonic anhydrase (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).
Anticancer Activities
Research into thiophene derivatives, including sulfonamide compounds, has uncovered potential anticancer activities. These compounds have been synthesized and tested against various cancer cell lines, demonstrating promising cytotoxic effects. This suggests the potential of sulfonamide derivatives in the development of new anticancer drugs (Mohareb, Abbas, & Ibrahim, 2013).
Antitubercular Agents
Newly synthesized benzene sulfonamide pyrazole oxadiazole derivatives have been evaluated for their antimicrobial and antitubercular activities. These studies are crucial for developing new treatments against tuberculosis, particularly in the face of rising drug resistance. Molecular docking studies have also been conducted to understand the mode of action of these compounds (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
Mechanism of Action
Target of Action
Pyrazoline derivatives have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
It’s known that pyrazoline derivatives can interact with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Pyrazoline derivatives have been reported to affect various biochemical pathways, including those involved in oxidative stress and inflammation .
Result of Action
Pyrazoline derivatives have been reported to have various biological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Properties
IUPAC Name |
5-ethyl-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-2-14-8-9-15(21-14)22(19,20)17-12-4-6-13(7-5-12)18-11-3-10-16-18/h3,8-13,17H,2,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJFOXLCGUXMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CCC(CC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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